molecular formula C8H9ClN2 B1425671 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1256788-21-2

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1425671
CAS No.: 1256788-21-2
M. Wt: 168.62 g/mol
InChI Key: NCIJNZISOQXOPR-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, featuring a chloro group at the 5-position and a cyclopropane ring attached to the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine can be synthesized through several methods, including:

  • Chlorination and Cyclopropanation: Starting with 2-aminopyridine, the compound can undergo chlorination to introduce the chloro group at the 5-position, followed by cyclopropanation to attach the cyclopropane ring.

  • Direct Cyclopropanation: Alternatively, direct cyclopropanation of 5-chloropyridine-2-amine can be achieved using reagents like diazomethane or Simmons-Smith reagent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chloro or amino groups can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as pyridine N-oxide.

  • Reduction Products: Reduced derivatives such as 1-(5-chloropyridin-2-yl)cyclopropan-1-ol.

  • Substitution Products: Substituted derivatives with different functional groups at the chloro or amino positions.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Chloropyridin-2-yl)cyclopropan-1-amine: Similar structure but with the chloro group at a different position.

  • 1-(5-Chloropyridin-3-yl)cyclopropan-1-amine: Similar structure but with the cyclopropane ring attached to a different position on the pyridine ring.

These compounds may exhibit different reactivity and biological activity due to their structural differences.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIJNZISOQXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
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1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
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1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
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1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 6
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine

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